Imipenem
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKVGTPCRGIANV-ZXFLCMHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64221-86-9 (Parent), 64221-86-9 (anhydrous) | |
| Record name | Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023143 | |
| Record name | Imipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imipenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.76e-01 g/L | |
| Record name | Imipenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imipenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64221-86-9, 74431-23-5 | |
| Record name | Imipenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64221-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | imipenem | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imipenem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIPENEM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20IM7HE75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imipenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Action and Interaction
Imipenem's Inhibition of Bacterial Cell Wall Synthesis
Bacterial cell wall synthesis is a complex process involving several enzymes, including PBPs, which are vital for the final stages of peptidoglycan assembly. This compound, a β-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind to the active site of PBPs and form a stable covalent complex. patsnap.comnih.govosti.gov This irreversible binding inhibits the transpeptidation reaction necessary for cross-linking the peptidoglycan matrix. patsnap.com
Binding Affinity to Penicillin-Binding Proteins (PBPs)
This compound exhibits varying degrees of binding affinity to different PBPs across bacterial species. This differential binding profile contributes to its broad spectrum of activity. The interaction with PBPs is a critical determinant of this compound's effectiveness. nih.govdrugbank.comoup.comnih.govasm.org
In Escherichia coli, this compound has shown high binding affinities to PBP-2 and appreciable affinities to PBP-1A and PBP-1B. nih.gov Studies measuring competition with [14C]benzylpenicillin have demonstrated this compound's strong binding to PBP-2 in E. coli. nih.govnih.govnih.gov Inhibition of the transpeptidase activities of PBPs-1A, -1B, and -2 by this compound has been observed, consistent with binding experiments. nih.govoup.com this compound also appears to cause strong inhibition of the transglycosylase activity of PBP-1A through a mechanism that is not fully understood. nih.govoup.com
This compound inhibits the D-alanine carboxypeptidase activities of PBP-4 and PBP-5 in E. coli. nih.govoup.com These low molecular weight PBPs function as DD-carboxypeptidases, responsible for the degradation of pentapeptide side chains in peptidoglycan. asm.orgfiu.edu Inhibition of these enzymes leads to an increased level of pentapeptide side chains in the murein sacculus. asm.org While inhibition of DD-carboxypeptidase activity is generally considered non-lethal, strong inducers of β-lactamase, such as this compound, inhibit these carboxypeptidases in addition to essential PBPs. asm.orgfiu.edu Studies on Enterococcus faecalis and Enterococcus faecium have also shown that this compound acylates PBP4 and PBP5, respectively. nih.govosti.gov
In contrast to its high affinity for other PBPs, this compound exhibits weak inhibition and low binding affinity to PBP-3 in E. coli. nih.govoup.com This is consistent with the observation that this compound does not inhibit septum formation by these cells. nih.govoup.com While some sources suggest this compound targets PBP-3, particularly in other bacterial species like Haemophilus influenzae or Neisseria gonorrhoeae, research in E. coli indicates a low affinity for this specific PBP. patsnap.comfrontiersin.orgfrontiersin.orgnih.govcsic.es
Here is a summary of this compound's binding affinities to E. coli PBPs:
| PBP Target | Binding Affinity/Inhibition | Activity Inhibited |
| PBP-1A | Appreciable affinity, Strong inhibition | Transpeptidase, Transglycosylase |
| PBP-1B | Appreciable affinity, Inhibition | Transpeptidase |
| PBP-2 | Very high affinity, Inhibition | Transpeptidase |
| PBP-3 | Low affinity, Weak inhibition | Transpeptidase |
| PBP-4 | Very high affinity, Inhibition | D-alanine Carboxypeptidase |
| PBP-5 | Appreciable affinity, Inhibition | D-alanine Carboxypeptidase |
Inhibition of PBP-4 and PBP-5 D-alanine Carboxypeptidase Activities
Induction of Bacterial Sphere Formation and Cell Rupture
The binding of this compound to specific PBPs, particularly PBP-2, leads to characteristic morphological changes in susceptible bacteria. Inhibition of PBP-2 is associated with the formation of spherical cells that cease to grow. asm.org Consequently, this compound induces sphere formation with subsequent cell rupture. oup.comnih.govasm.org This is in contrast to other β-lactams that may preferentially bind to PBP-3, leading to filamentous growth. oup.com The formation of spheres and subsequent rupture is a direct result of the compromised cell wall integrity due to disrupted peptidoglycan synthesis. nih.govasm.org
Reduction of Lipopolysaccharide Liberation During Bacteriolysis
This compound's mode of action, which induces sphere formation and cell rupture rather than filamentation, has an important implication regarding the release of lipopolysaccharide (LPS) from Gram-negative bacteria. LPS, a component of the outer membrane, can trigger a strong inflammatory response. asm.orgoup.com Studies have shown that this compound therapy reduces the amount of lipopolysaccharide liberated during bacteriolysis compared to antibiotics that induce filamentous growth. oup.comoup.com The amount of endotoxin (B1171834) released correlates with cell-wall morphology and bacterial shape before lysis. oup.com For instance, this compound has been shown to liberate significantly less endotoxin from Pseudomonas aeruginosa and Escherichia coli compared to ceftazidime, an antibiotic that primarily targets PBP-3 and induces filamentation. asm.orgoup.com This effect of reduced LPS liberation may be clinically relevant in infections caused by Gram-negative bacteria. oup.com
Stability Against Beta-Lactamases
A key feature contributing to this compound's clinical utility is its notable stability in the presence of many β-lactamase enzymes produced by resistant bacteria. wikipedia.orgchemeurope.compatsnap.com
This compound is highly resistant to hydrolysis by most β-lactamases, including those commonly produced by multi-drug resistant Gram-negative bacteria. wikipedia.orgpatsnap.com This includes stability against many plasmid-mediated β-lactamases and chromosomal β-lactamases. nih.gov This inherent stability allows this compound to remain effective against many strains that have developed resistance to other β-lactam antibiotics. wikipedia.orgpatsnap.com
This compound demonstrates stability against various classes of β-lactamases, although susceptibility can vary depending on the specific enzyme. It is generally stable to hydrolysis by Class A and Class C β-lactamases. nih.govbinasss.sa.crasm.org For instance, studies have shown that this compound exhibits moderate affinity but no detectable hydrolysis by representative enzymes from these groups, including penicillinases (Class A) and cephalosporinases (Class C). nih.gov
However, this compound is susceptible to hydrolysis by certain β-lactamases, particularly some Ambler Class B enzymes (metallo-β-lactamases) and some Class D carbapenemases. mcmaster.canih.govmdpi.comasm.org Metallo-β-lactamases (MBLs) can hydrolyze carbapenems with high catalytic efficiency. oup.com Examples of MBLs that can hydrolyze this compound include IMP-type and VIM-type enzymes. asm.orgnih.govwikipedia.org Resistance to this compound in strains expressing MBLs like VIM-4 has been linked to intense interaction and rapid hydrolysis of the antibiotic by the enzyme. nih.gov While generally stable against many Class D enzymes, some OXA enzymes can hydrolyze carbapenems, with this compound sometimes hydrolyzed faster than other carbapenems like meropenem (B701) or doripenem (B194130), though many OXA enzymes exhibit high affinity for carbapenems. mdpi.com
Resistance to Hydrolysis by Most Beta-Lactamases
Molecular Interactions with Biological Systems
Beyond its target in bacterial cell walls, this compound also interacts with host biological components, such as human serum albumin (HSA).
This compound binds to human serum albumin, a major transport protein in the blood. researchgate.netnih.govscispace.comacs.org Investigations utilizing spectroscopic and computational approaches have provided insights into this binding mechanism. researchgate.netnih.govscispace.comacs.org
Studies have identified that this compound binds to HSA at multiple sites with differing affinities. A high-affinity binding site is located in subdomain IIIA of HSA, corresponding to Sudlow's site I. researchgate.netnih.govscispace.comacs.orgacs.org Additionally, a low-affinity binding site has been identified in subdomain IIA-IIB. researchgate.netnih.govscispace.comacs.org Spectroscopic investigations have also indicated the presence of a single binding site with a binding constant around 104 M-1. researchgate.netnih.govscispace.comacs.orgacs.org
The binding of this compound to HSA is mediated by a combination of molecular interactions. Electrostatic interactions play a vital role in stabilizing the this compound-HSA complex, particularly at the high-affinity site in subdomain IIIA. researchgate.netnih.govscispace.comacs.orgacs.org Hydrogen bonding and hydrophobic interactions also contribute significantly to the stabilization of the complex at this site. researchgate.netnih.govscispace.comacs.orgacs.org At the low-affinity site in subdomain IIA-IIB, electrostatic and hydrophobic interactions are present, though hydrogen bonding was not observed in some studies. researchgate.netnih.govscispace.comacs.org
The binding of this compound to HSA has been shown to be a spontaneous process, with negative Gibbs free energy changes observed for both high and low affinity sites. researchgate.netnih.govscispace.comacs.org Binding constants for this compound binding to HSA are in the range of 104 to 105 M-1. researchgate.netnih.govscispace.comacs.org Specific residues within HSA, such as Arg-410 and Tyr-411 in subdomain IIIA (Sudlow's site II), have been implicated in the binding process based on the decrease in HSA's esterase-like activity in the presence of this compound. researchgate.netnih.govscispace.comacs.orgacs.org
Table 1: this compound Binding to Human Serum Albumin
| Binding Site | Affinity | Interacting Residues (Subdomain IIIA) | Key Interaction Types (Subdomain IIIA) | Key Interaction Types (Subdomain IIA-IIB) | Binding Constant Range (M-1) | Gibbs Free Energy Change (kJ mol-1) |
| Subdomain IIIA | High Affinity researchgate.netnih.govscispace.comacs.org | Leu-387, Ile-388, Asn-391, Cys-392, Phe-403, Leu-407, Arg-410, Lys-414, Leu-430, Val-433, Gly-434, Cys-438, Ala-449, Leu-453, Ser-489 acs.org | Electrostatic, Hydrogen Bonding, Hydrophobic researchgate.netnih.govscispace.comacs.orgacs.org | - researchgate.netnih.govscispace.comacs.org | 104-105 researchgate.netnih.govscispace.comacs.org | -32.31 (High Affinity Site) researchgate.netnih.govscispace.comacs.org |
| Subdomain IIA-IIB | Low Affinity researchgate.netnih.govscispace.comacs.org | - | - | Electrostatic, Hydrophobic researchgate.netnih.govscispace.comacs.org | 104-105 researchgate.netnih.govscispace.comacs.org | -23.02 (Low Affinity Site) researchgate.netnih.govscispace.comacs.org |
| Overall (Spectroscopic) | - | - | - | - | ~104 researchgate.netnih.govscispace.comacs.orgacs.org | - |
Note: Interacting residues listed for Subdomain IIIA are based on molecular docking studies. acs.org
The binding of this compound can also induce conformational changes in HSA. researchgate.netnih.govscispace.comacs.org
Binding Mechanism to Human Serum Albumin
Conformational Changes in Human Serum Albumin upon this compound Binding
Human Serum Albumin (HSA) is a major protein in plasma known for its ability to bind to a wide range of endogenous and exogenous substances, including drugs acs.org. The interaction between this compound and HSA has been investigated using various techniques such as fluorescence spectroscopy, UV-vis absorbance, FRET, circular dichroism (CD), urea (B33335) denaturation, enzyme kinetics, isothermal titration calorimetry (ITC), and molecular docking acs.orgresearchgate.netscispace.com.
Studies have shown that this compound binds to HSA at a high affinity site located in subdomain IIIA (Sudlow's site I) and a low affinity site in subdomain IIA-IIB acs.orgresearchgate.netscispace.com. Electrostatic interactions, hydrogen bonding, and hydrophobic interactions play significant roles in stabilizing the this compound-HSA complex at subdomain IIIA, while only electrostatic and hydrophobic interactions are present at subdomain IIA-IIB acs.orgresearchgate.netscispace.com.
Thermodynamic parameters obtained by ITC indicate that the binding of this compound to HSA is a spontaneous process acs.orgresearchgate.netscispace.com. The binding constants are in the range of 104–105 M-1 acs.orgresearchgate.netscispace.com. Spectroscopic investigations have also revealed a binding site of this compound on HSA with a binding constant (Ka) of approximately 104 M-1 acs.orgresearchgate.netscispace.com. FRET analysis demonstrated an optimal binding distance of 4.32 nm between this compound and HSA (Trp-214) for quenching to occur acs.orgresearchgate.netscispace.com.
Binding of this compound to HSA has been shown to induce conformational changes in the protein acs.orgresearchgate.netscispace.commdpi.com. CD spectral analysis has indicated altered conformation of HSA upon this compound binding acs.orgresearchgate.netscispace.com. Furthermore, the binding of this compound to subdomain IIIA (Sudlow's site II) of HSA has been observed to affect its folding pathway, as evidenced by urea-induced denaturation studies acs.orgresearchgate.netscispace.com. A decrease in the esterase-like activity of HSA in the presence of this compound suggests that Arg-410 and Tyr-411 of subdomain IIIA (Sudlow's site II) are directly involved in the binding process acs.orgresearchgate.netscispace.com.
The binding parameters for this compound-HSA interaction are summarized in the table below:
| Technique | Binding Sites | Interaction Forces | Binding Constant (Ka) | Thermodynamic Parameters (ITC) | Binding Distance (FRET) |
| Fluorescence, UV-vis, FRET, CD, Urea Denaturation, Enzyme Kinetics, ITC, Molecular Docking acs.orgresearchgate.netscispace.com | High affinity: subdomain IIIA (Sudlow's site I) acs.orgresearchgate.netscispace.com | Subdomain IIIA: Electrostatic, Hydrogen bonding, Hydrophobic acs.orgresearchgate.netscispace.com | ~104 M-1 (Spectroscopic) acs.orgresearchgate.netscispace.com | ΔG° = -32.31 kJ mol-1 (high affinity) acs.orgresearchgate.netscispace.com | 4.32 nm (to Trp-214) acs.orgresearchgate.netscispace.com |
| Low affinity: subdomain IIA-IIB acs.orgresearchgate.netscispace.com | Subdomain IIA-IIB: Electrostatic, Hydrophobic acs.orgresearchgate.netscispace.com | 104–105 M-1 (ITC range) acs.orgresearchgate.netscispace.com | ΔG° = -23.02 kJ mol-1 (low affinity) acs.orgresearchgate.netscispace.com |
Interactions with Other Proteins and Enzymes in the Host
While this compound's primary target is bacterial PBPs, it also interacts with host proteins and enzymes. A notable interaction is with the mammalian renal enzyme dehydropeptidase-I (DHP-I) wikipedia.orgmims.cominfectiologyjournal.com. DHP-I is located in the brush border of the proximal renal tubules and rapidly degrades this compound through hydrolysis of its beta-lactam ring, leading to an inactive metabolite patsnap.commims.cominfectiologyjournal.com. This degradation necessitates the co-administration of this compound with cilastatin (B194054), a competitive, reversible, and specific inhibitor of DHP-I, to prevent its rapid inactivation and ensure adequate therapeutic concentrations patsnap.comwikipedia.orgmims.cominfectiologyjournal.com. Cilastatin itself does not possess antibacterial activity infectiologyjournal.com.
The co-administration of this compound and cilastatin also involves interactions with organic anion transporters (OATs) in the kidney researchgate.net. Cilastatin has been shown to inhibit the uptake of this compound mediated by OAT3 in the kidney, which further contributes to reducing the hydrolysis of this compound researchgate.net.
Research has also explored the interaction of this compound with bacterial beta-lactamases, enzymes produced by bacteria that can inactivate beta-lactam antibiotics by cleaving their beta-lactam ring wikipedia.orgnih.govnih.gov. This compound is known for its stability against many beta-lactamases, including both penicillinases and cephalosporinases wikipedia.org. It is also a strong inhibitor of certain beta-lactamases from Gram-negative bacteria that are resistant to other beta-lactam antibiotics wikipedia.org. However, the emergence of carbapenemases, a specific type of beta-lactamase, poses a challenge as they can hydrolyze carbapenems like this compound nih.govnih.gov. Studies have investigated the interaction of this compound with metallo-beta-lactamases (MBLs), such as SPM-1, which require zinc ions for activity and are a principal mechanism of resistance against carbapenems nih.govnih.gov.
This compound also interacts with mycobacterial transpeptidases, including L,D-transpeptidases (LDTs) and D,D-carboxypeptidases, which are targets for beta-lactam antibiotics in Mycobacterium abscessus researchgate.net. Studies have demonstrated that this compound can bind to these enzymes, contributing to its activity against such organisms, particularly in combination therapies researchgate.net.
| Host Protein/Enzyme | Interaction Type | Outcome of Interaction |
| Human Serum Albumin (HSA) acs.orgresearchgate.netscispace.com | Binding to subdomain IIIA and IIA-IIB | Affects this compound distribution and can induce conformational changes in HSA acs.orgresearchgate.netscispace.commdpi.com |
| Dehydropeptidase-I (DHP-I) wikipedia.orgmims.cominfectiologyjournal.com | Enzymatic degradation of this compound | Rapid inactivation of this compound in the kidneys mims.cominfectiologyjournal.com |
| Organic Anion Transporters (OATs) researchgate.net | Cilastatin inhibits this compound uptake mediated by OAT3 | Reduces renal hydrolysis of this compound researchgate.net |
Mechanisms of Antimicrobial Resistance to Imipenem
Enzymatic Hydrolysis of the Beta-Lactam Ring Enzymatic hydrolysis of the beta-lactam ring is the most significant mechanism by which bacteria develop resistance to imipenemmdpi.comfrontiersin.org. This process is mediated by beta-lactamase enzymes that break the amide bond within the beta-lactam ring, rendering the antibiotic inactivemdpi.comwikipedia.org. Carbapenemases, specifically, are a group of beta-lactamases capable of hydrolyzing carbapenems like imipenemmdpi.comnih.gov. These enzymes are classified into molecular classes A, B, and D, each with distinct catalytic mechanismsmdpi.comnih.gov.
Class B Metallo-Beta-Lactamases (MBLs) Class B metallo-beta-lactamases (MBLs) are zinc-dependent enzymes that utilize one or two zinc ions in their active site to hydrolyze the beta-lactam ringmdpi.comwikipedia.orgnih.govmdpi.com. Unlike serine beta-lactamases, MBLs do not form a covalent intermediate and are not inhibited by commercially available beta-lactamase inhibitors like clavulanate or tazobactamfrontiersin.orgfrontiersin.orgelsevier.es. MBLs have a broad substrate range, hydrolyzing penicillins, cephalosporins, and carbapenems, but generally not monobactams like aztreonamfrontiersin.orgfrontiersin.orgelsevier.es. Clinically relevant MBLs include New Delhi Metallo-Beta-Lactamase (NDM), Verona Integron-encoded Metallo-Beta-Lactamase (VIM), and Imipenemase (IMP)frontiersin.orgmdpi.com. MBL genes are often located on mobile genetic elements like integrons and plasmids, contributing to their spread among bacterial speciesfrontiersin.orgnih.govbrieflands.com.
New Delhi Metallo-Beta-Lactamase (NDM) New Delhi Metallo-Beta-Lactamase (NDM) is a significant Class B MBL that confers resistance to a wide range of beta-lactam antibiotics, including carbapenemsplos.orgwikipedia.org. The gene encoding NDM-1 (blaNDM-1) was first identified in Klebsiella pneumoniae and Escherichia coli in 2008plos.orgasm.org. NDM-producing bacteria are often multidrug-resistant or extensively drug-resistantplos.orgfrontiersin.org. While NDM hydrolyzes carbapenems, bacteria producing NDM are typically susceptible to colistin (B93849) and tigecyclineplos.orgwikipedia.org. The spread of NDM is a global health concern, facilitated by genetic transfer and factors such as international travelplos.orgwikipedia.orgnih.gov.
Data on NDM-1 producing Enterobacteriaceae in Kuwait showed that 95.2% of NDM-1 positive isolates were resistant to imipenem plos.org. In South Korea, NDM-producing Enterobacteriaceae isolates between 2010 and 2015 showed this compound MIC50 and MIC90 values of 16 mg/L and 64 mg/L, respectively frontiersin.org.
Verona Integron-encoded Metallo-Beta-Lactamase (VIM) Verona Integron-encoded Metallo-Beta-Lactamase (VIM) is another important Class B MBL contributing to carbapenem (B1253116) resistance, particularly in Pseudomonas aeruginosa and Enterobacteriaceaefrontiersin.orgfrontiersin.orgmeridianbioscience.com. VIM-type MBLs were first identified in Pseudomonas aeruginosa in Italybrieflands.com. There are over 50 known variants of VIMmeridianbioscience.com. VIM-producing strains are often associated with resistance to ceftriaxone, this compound, and tobramycinnih.gov. The genes encoding VIM are frequently found on integrons, contributing to their mobility and disseminationfrontiersin.orgbrieflands.com.
A study on this compound-resistant Pseudomonas aeruginosa isolates in Thailand found that 38.5% were MBL genotype-positive, with VIM-type accounting for a smaller proportion compared to IMP-type jhsmr.orgresearchgate.net. In Burkina Faso, the blaVIM gene was detected in 7.7% of carbapenem-resistant Gram-negative bacilli strains, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Klebsiella oxytoca, Proteus mirabilis, and Serratia marcescens ekb.eg.
Imipenemase (IMP) Imipenemase (IMP) is a Class B MBL first identified in Japan in the 1990snih.govpreprints.org. IMP-type enzymes are a prominent cause of carbapenem resistance, especially in Asia, and are frequently found in Pseudomonas aeruginosa and Enterobacteralesnih.govpreprints.orgmdpi.com. There are currently over 91 variants of IMP-type enzymes, with IMP-1 being the most commonly identifiednih.govpreprints.org. IMP-type MBLs confer resistance to carbapenems, including this compound and meropenem (B701), as well as third-generation cephalosporins and monobactamsnih.govpreprints.org. The genes encoding IMP are often located on integrons, facilitating their transfernih.govmdpi.com.
Research on IMP-6-producing Escherichia coli showed that 50.0% of the strains were non-susceptible to this compound, which was attributed in part to decreased porin expression mdpi.comresearchgate.net. A study on this compound-resistant Pseudomonas aeruginosa in Brazil found that SPM-1 was the predominant MBL, with a smaller percentage being VIM-2 elsevier.es. In Thailand, IMP-type isolates were dominant among the MBL-producing this compound-resistant Pseudomonas aeruginosa tested jhsmr.orgresearchgate.net.
Class D Oxacillinases (OXA-type enzymes) Class D beta-lactamases, also known as oxacillinases (OXA-type enzymes), are serine-based enzymes that can hydrolyze oxacillin (B1211168) and, importantly, some also possess carbapenem-hydrolyzing activitymdpi.comnih.govscielo.br. While initially characterized by their activity against oxacillin, certain OXA enzymes, such as OXA-23, OXA-24/40, OXA-48, and OXA-58, are significant carbapenemasesmdpi.comscielo.brasm.orgjidc.org. These enzymes hydrolyze carbapenems relatively slowly compared to some other carbapenemases, but their high affinity for carbapenems can still lead to resistancemdpi.comjidc.org. OXA-type carbapenemases are particularly prevalent in Acinetobacter baumannii but have also been found in Enterobacteriaceae and Pseudomonas aeruginosamdpi.comnih.govscielo.brasm.orgjidc.org. The genes encoding OXA carbapenemases are often plasmid-encoded and can be associated with insertion sequences that enhance their expressionasm.orgjidc.org.
OXA-48 is a notable Class D carbapenemase that hydrolyzes this compound at a high level and has been found in Klebsiella pneumoniae and Escherichia coli asm.org. OXA-type carbapenemases, such as OXA-23, OXA-24, and OXA-58, have been increasingly reported in Acinetobacter baumannii and are associated with carbapenem resistance in this species scielo.brjidc.org.
Here is a table summarizing the characteristics of the discussed beta-lactamase classes involved in this compound resistance:
| Beta-Lactamase Class | Mechanism of Hydrolysis | Active Site | Inhibition by Clavulanate/Tazobactam | Key Enzymes (this compound Resistance) | Common Bacteria |
| Class A | Serine-based hydrolysis | Serine | Yes | KPC, IMI, SME, SFC, NMC-A, some GES | Enterobacteriaceae, Pseudomonas aeruginosa |
| Class B (MBLs) | Zinc-dependent hydrolysis | Zinc ions | No | NDM, VIM, IMP | Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter spp. |
| Class D (OXA) | Serine-based hydrolysis | Serine | Poorly/No | OXA-23, OXA-24/40, OXA-48, OXA-58 | Acinetobacter baumannii, Enterobacteriaceae, Pseudomonas aeruginosa |
Efflux Pump Systems Efflux pumps are active transport systems that expel antibiotics and other toxic compounds from the bacterial cell, contributing to intrinsic and acquired resistanceasm.orgnih.govnih.govfrontiersin.org. Several efflux pump systems have been implicated in this compound resistance, particularly in Acinetobacter baumannii and Pseudomonas aeruginosaasm.orgnih.govfrontiersin.orgnih.govkarger.com.
Genetic Basis of Efflux Pump Overexpression
Efflux pumps are active transporters that expel antibiotics and other toxic compounds from the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels. Overexpression of these pumps is a significant mechanism of resistance to various antibiotics, including this compound. The genetic basis for this overexpression often involves mutations in regulatory genes or the presence of strong promoters upstream of efflux pump operons.
In Haemophilus influenzae, for instance, overexpression of the AcrAB-TolC efflux complex has been linked to this compound heteroresistance. This overexpression can be caused by a partial deletion in the acrR gene, which encodes a repressor of the acrAB operon. nih.gov The resulting reduction in AcrR leads to increased expression of the AcrAB-TolC pump, contributing to reduced susceptibility to this compound. nih.gov
In Pseudomonas aeruginosa, several efflux systems, including MexAB-OprM, MexXY-OprM, and MexCD-OprJ, play a role in antibiotic resistance. Correlation has been observed between the expression of MexXY and MexCDJ efflux pumps and this compound resistance in this organism. nih.gov
Overexpression of the AdeABC efflux pump has been reported in Acinetobacter baumannii and is associated with enhanced efflux capacity against various antibiotics, including this compound. researchgate.net Mutations in the AdeR-S two-component regulatory system can lead to the overexpression of AdeABC. researchgate.net
In Enterobacteriaceae, the AcrAB-TolC efflux pump is a well-characterized system contributing to multidrug resistance, including reduced susceptibility to carbapenems. nih.gov Studies have shown that the regulators MarA and SdeR can be responsible for the increased expression of the acrAB efflux pump under this compound stress in species like Escherichia coli, Enterobacter cloacae, and Klebsiella pneumoniae. nih.gov The overexpression of acrAB can also lead to a decrease in the expression of porin genes like ompC and ompF, further contributing to resistance by reducing influx. nih.gov
Active efflux pumps are considered a main mechanism associated with this compound resistance in Pseudomonas aeruginosa. researchgate.net
Other Resistance Mechanisms
Beyond efflux pump overexpression, other mechanisms significantly contribute to this compound resistance, particularly enzymatic inactivation by β-lactamases and alterations in outer membrane permeability.
Extended-Spectrum Cephalosporinases (ESACs) are variants of chromosomal AmpC β-lactamases that exhibit an extended hydrolysis spectrum, including increased activity against oxyimino-β-lactams and, in some cases, carbapenems like this compound. rcsb.orgnih.gov While traditional AmpC enzymes have limited activity against carbapenems, structural modifications in ESACs, often involving amino acid substitutions in the vicinity of the active site, can enhance their catalytic efficiency against these antibiotics. nih.govwikipedia.org
In Pseudomonas aeruginosa, overproduction of ESACs, particularly those possessing an alanine (B10760859) residue at position 105, can contribute to reduced susceptibility or resistance to this compound. dntb.gov.ua This slight carbapenemase activity, when the enzyme is overexpressed, can be sufficient to compromise the efficacy of this compound. dntb.gov.ua The additive presence of overexpressed ESACs and the loss of the outer membrane porin OprD has been correlated with high-level this compound resistance in P. aeruginosa. dntb.gov.uanih.gov Studies in Taiwan also confirmed that overproduction of ESACs plays an additional role in reduced susceptibility to this compound in P. aeruginosa isolates. researchgate.net Clinically significant resistance conferred by ESACs is often observed in organisms that also have porin mutations, highlighting the synergistic nature of resistance mechanisms. rcsb.org
TEM-1 beta-lactamase is a widely distributed plasmid-mediated enzyme that primarily hydrolyzes penicillins and early cephalosporins. nih.govfrontiersin.orgnih.gov Wild-type TEM-1 has negligible hydrolytic activity against carbapenems like this compound. nih.govmcmaster.ca However, specific derivatives of TEM-1, known as IMI-type beta-lactamases, are a group of class A enzymes that are known to hydrolyze this compound. nih.govasm.org
The IMI-1 beta-lactamase, identified in Enterobacter cloacae, is a class A carbapenem-hydrolyzing enzyme that shares high amino acid identity with the NmcA beta-lactamase. asm.org Strains producing IMI-1 have demonstrated resistance to this compound. asm.org Unlike metallo-β-lactamases, IMI-type enzymes are serine beta-lactamases and are inhibited by clavulanic acid and tazobactam. nih.govasm.org
Kinetic studies illustrate the limited direct hydrolysis of this compound by TEM-1 compared to its preferred substrates like benzylpenicillin or cephaloridine. mcmaster.ca
Table 1: Hydrolysis Parameters of Selected Beta-Lactamases Against this compound
Table 2: Examples of Efflux Pump Systems and Associated Organisms in this compound Resistance
Pharmacodynamics and Pharmacokinetics Research
Pharmacodynamic Studies
Pharmacodynamic (PD) studies of imipenem aim to define the relationship between antibiotic exposure and antimicrobial effect. This involves identifying the key parameters that predict bacterial killing and clinical outcomes.
Time Above Minimum Inhibitory Concentration (T>MIC) as a Key Pharmacodynamic Index
For beta-lactam antibiotics like this compound, the duration for which the free drug concentration in plasma remains above the minimum inhibitory concentration (MIC) of the pathogen (fT>MIC) is widely recognized as the primary pharmacodynamic index correlating with antibacterial efficacy jmatonline.comfrontiersin.orgfrontiersin.org. This time-dependent killing characteristic means that maintaining concentrations above the MIC for a sufficient period is critical for maximal bacterial eradication jmatonline.com. Studies have shown that achieving a certain percentage of the dosing interval where this compound concentrations exceed the MIC is associated with favorable microbiological and clinical outcomes frontiersin.orgfrontiersin.org. For instance, a target of at least 40% fT>MIC has been suggested for efficacy against susceptible pathogens frontiersin.orgfrontiersin.org. In critically ill patients, a higher target of 100% fT>MIC may be required, particularly for less susceptible organisms frontiersin.org. Research using Monte Carlo simulations has evaluated the probability of achieving these T>MIC targets with various this compound dosing regimens and renal function levels frontiersin.orgdovepress.com.
Post-Antibiotic Effect (PAE) Against Bacterial Species
The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after the antibiotic concentration falls below the MIC. This compound has been shown to induce a PAE against various bacterial species, including both Gram-positive and Gram-negative microorganisms nih.govasm.orgnih.govpsu.edu. Studies have investigated the duration of the PAE of this compound against pathogens such as Staphylococcus aureus, Streptococcus faecalis (Enterococcus faecalis), Escherichia coli, and Pseudomonas aeruginosa nih.govasm.orgnih.gov. The duration of the PAE can vary depending on the bacterial species and the antibiotic concentration and exposure time nih.govpsu.edu. In some studies, this compound demonstrated PAEs ranging from approximately 1.1 to 3.8 hours in vitro and 1.4 to 4.3 hours in vivo against tested pathogens asm.org. While this compound has shown PAE against Gram-negative organisms, this effect is often low or non-existent for other beta-lactam antibiotics against these bacteria nih.gov.
Here is a table summarizing some in vitro PAE data for this compound against selected bacteria:
| Bacterial Species | This compound PAE (h) | Source |
| Pseudomonas aeruginosa | 1.2 - 2.5 | nih.govpsu.edu |
| Staphylococcus aureus | 1.7 - 1.8 | nih.govpsu.edu |
| Escherichia coli | Not observed | nih.govpsu.edu |
| Serratia marcescens | Not observed | nih.govpsu.edu |
| Morganella morganii | Not observed | nih.govpsu.edu |
| Providencia stuartii | Not observed | nih.govpsu.edu |
| Enterobacter cloacae | High | nih.gov |
| Klebsiella pneumoniae | High | nih.gov |
| Acinetobacter calcoaceticus | High | nih.gov |
| Streptococcus faecalis | High | nih.gov |
Exposure-Response Relationships in Preclinical Models
Preclinical infection models are valuable tools for characterizing the exposure-response relationships of antibiotics and determining the pharmacodynamic targets necessary for efficacy. These models allow for controlled investigation of different dosing regimens and their impact on bacterial populations.
Hollow fiber infection models (HFIMs) are dynamic in vitro systems that simulate human-like pharmacokinetic profiles, allowing for the study of antibiotic efficacy over time against bacterial pathogens nih.govfibercellsystems.comresearchgate.net. These models have been used to investigate the pharmacodynamics of this compound, both alone and in combination with beta-lactamase inhibitors, against various bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Mycobacterium abscessus nih.govfibercellsystems.comresearchgate.netoup.comasm.orgresearchgate.netresearchgate.netuq.edu.aunih.gov. Studies using HFIMs have confirmed that the percentage of the dosing interval that the this compound concentration remains above the MIC (T>MIC) is a key predictor of efficacy nih.govoup.comresearchgate.netnih.gov. For instance, research on Mycobacterium abscessus in an HFIM determined an average target exposure of 47.9% T>MIC for this compound to mediate maximal effect oup.comnih.gov. HFIMs also allow for the study of resistance emergence and the evaluation of combination therapies fibercellsystems.com.
The neutropenic murine thigh infection model is a widely used in vivo model to assess the efficacy of antibiotics against bacterial infections asm.orgasm.orgresearchgate.netnih.govoup.comasm.org. This model allows for the evaluation of the relationship between this compound exposure and bacterial killing in a living system. Studies using this model have investigated this compound's activity against pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Acinetobacter baumannii asm.orgasm.orgnih.govasm.org. These studies have also supported the importance of T>MIC as a key pharmacodynamic index for this compound's efficacy asm.org. Research in the murine thigh model has helped to characterize the dose-response relationships and determine the this compound exposures required for bacteriostasis or bacterial reduction asm.orgnih.govasm.org. For example, studies have identified specific fT>MIC values associated with static effect, 1-log reductions, and 2-log reductions in bacterial density for Acinetobacter baumannii asm.org.
Hollow Fiber Infection Models
Pharmacokinetic Studies
Pharmacokinetic (PK) studies describe how this compound is absorbed, distributed, metabolized, and eliminated by the body. Understanding the pharmacokinetics of this compound is essential for determining appropriate dosing regimens and predicting drug exposure at the site of infection. This compound is typically administered intravenously wikipedia.org. It is a hydrophilic molecule with a relatively short plasma half-life, generally around 1 hour frontiersin.orgfrontiersin.orgdovepress.com. This compound exhibits low plasma protein binding, approximately 10% to 20% frontiersin.orgfrontiersin.orgdovepress.com.
This compound is subject to degradation by dehydropeptidase-I (DHP-I), an enzyme found in the renal tubules mims.comnih.gov. To prevent this rapid metabolism and ensure adequate urinary concentrations, this compound is almost always coadministered with cilastatin (B194054), a reversible and specific inhibitor of DHP-I wikipedia.orgmims.comwikipedia.org.
Elimination of this compound is primarily renal, with a significant portion excreted unchanged in the urine dovepress.com. Studies have characterized the population pharmacokinetics of this compound in various patient populations, including critically ill patients and elderly patients frontiersin.orgfrontiersin.orgdovepress.comnih.govasm.org. These studies often utilize compartmental models (e.g., two-compartment models) to describe the concentration-time profile of this compound in plasma frontiersin.orgfrontiersin.orgdovepress.comnih.gov. Factors such as renal function (creatinine clearance) have been identified as significant covariates influencing this compound clearance frontiersin.orgfrontiersin.orgdovepress.comasm.org. Pharmacokinetic studies in critically ill patients undergoing continuous renal replacement therapies (CRRT) have shown that CRRT can significantly contribute to this compound clearance nih.gov.
Here is a table summarizing some typical pharmacokinetic parameters of this compound:
| Parameter | Typical Value (Healthy Adults) | Source |
| Plasma Half-life (t½) | ~1 hour | frontiersin.orgfrontiersin.orgdovepress.com |
| Plasma Protein Binding | 10-20% | frontiersin.orgfrontiersin.orgdovepress.com |
| Clearance (CL) | ~12.1 L/h | dovepress.com |
| Central Volume of Distribution (Vc) | ~9.6 L | dovepress.com |
| Renal Excretion (unchanged) | ~70% | dovepress.com |
Note: Pharmacokinetic parameters can vary depending on the patient population and clinical condition.
Absorption and Bioavailability
This compound is not effectively absorbed from the gastrointestinal tract, necessitating parenteral administration. drugbank.com Studies have investigated its bioavailability following different routes of injection. For instance, the intramuscular (IM) injection of this compound has shown a bioavailability of 89% in humans. drugbank.comnih.govnih.gov Research in cats also reported high bioavailability after extravascular administration, with 93.18% for IM and 107.90% for subcutaneous (SC) routes, although SC absorption was slower than IM. nih.govresearchgate.net Intravenous (IV) administration results in complete bioavailability. unboundmedicine.com
Distribution and Protein Binding
This compound is distributed widely to tissues after administration. unboundmedicine.com The reported volume of distribution for this compound in humans typically ranges from 0.23 to 0.31 L/kg. drugbank.com In healthy adults, the volume of distribution in the central compartment has been reported to be around 10 L or 9.6 L after a 1000 mg dose. nih.govnih.govdovepress.com Studies in critically ill patients have shown central volume estimates around 20.4 L or 22.4 L, with peripheral volume around 9.9 L or 8.82 L, although some studies in critically ill patients did not find a significant increase in volume of distribution compared to healthy individuals. nih.govdovepress.com this compound exhibits relatively low binding to plasma proteins, approximately 20%. drugbank.comdovepress.comfda.govwikipedia.orgfrontiersin.org Cilastatin, the co-administered inhibitor, has a slightly higher protein binding, reported to be around 35-40%. fda.govdrugbank.com
| Parameter | Value (Humans) | Source |
| Volume of Distribution (L/kg) | 0.23 - 0.31 | drugbank.com |
| Volume of Distribution (L) | ~10 (central, healthy) | nih.gov |
| Plasma Protein Binding (%) | ~20 | drugbank.comdovepress.comfda.govwikipedia.orgfrontiersin.org |
| Cilastatin Protein Binding (%) | 35 - 40 | fda.govdrugbank.com |
Metabolism by Renal Dehydropeptidase-I (DHP-I)
A significant aspect of this compound's pharmacokinetics is its metabolism by renal dehydropeptidase-I (DHP-I). drugbank.comdrugbank.comwikipedia.orgmims.comhres.canih.govhres.ca DHP-I is a zinc metallo-enzyme located in the brush border of the renal tubules. drugbank.comhres.canih.govhres.caoup.comnih.govhres.cafrontiersin.orgasm.org This enzyme hydrolyzes the beta-lactam ring of this compound, leading to the formation of an inactive metabolite. wikipedia.orgmims.comhres.cafrontiersin.orgoup.comhres.ca When this compound is administered alone, this metabolism results in low and variable urinary recovery of the active drug, ranging from approximately 5% to over 40% of the dose in healthy subjects. nih.govoup.comoup.comhres.ca The degree of hydrolysis shows marked intersubject variability but minimal intrasubject variability. oup.com This metabolic inactivation in the kidney limits the concentration of active this compound in the urine and can potentially lead to the accumulation of a nephrotoxic metabolite at high doses. wikipedia.orgnih.govfrontiersin.orgoup.com
Excretion Pathways
This compound is primarily eliminated by the kidneys. asm.org When administered alone, the renal clearance of this compound is relatively low due to significant metabolism by DHP-I. drugbank.comnih.gov Approximately 70% of this compound is excreted in the urine as the parent drug when co-administered with cilastatin. drugbank.comunboundmedicine.comnih.govdovepress.comwikipedia.orgmims.comoup.comgeneesmiddeleninformatiebank.nl Administration of radiolabeled this compound with cilastatin has shown recovery of over 99% of the radiolabel in the urine. oup.comnih.gov Renal clearance involves both glomerular filtration and active tubular secretion for this compound. nih.gov While renal excretion is the predominant pathway, some non-renal elimination, possibly due to metabolism or non-specific hydrolysis, also occurs. asm.org
Impact of Co-administration with Cilastatin
The co-administration of this compound with cilastatin is a standard practice due to the significant impact of cilastatin on this compound's pharmacokinetics and efficacy. drugbank.comnih.govresearchgate.netdrugbank.commims.comnih.govhres.cahres.caasm.orgebi.ac.uk
Inhibition of Renal Dehydropeptidase-I
Cilastatin is a specific, competitive, and reversible inhibitor of renal dehydropeptidase-I (DHP-I). drugbank.comdrugbank.commims.comhres.canih.govhres.cahres.caasm.orgontosight.aimhmedical.com By inhibiting this enzyme, cilastatin prevents the rapid hydrolysis and inactivation of this compound in the renal tubules. drugbank.commims.comhres.canih.govhres.cahres.cafrontiersin.orgasm.orgmhmedical.com This inhibition is crucial because it allows higher concentrations of active this compound to be achieved and maintained in the urine, which is important for treating urinary tract infections and maximizing systemic exposure. unboundmedicine.comnih.govhres.cahres.caoup.comresearchgate.net Cilastatin itself does not possess antibacterial activity. drugbank.comhres.camhmedical.com
Effect on this compound's Pharmacokinetics and Urinary Recovery
The co-administration of cilastatin significantly alters the pharmacokinetics of this compound. It leads to a substantial increase in the urinary recovery of intact this compound, rising to approximately 70% of the administered dose. nih.govdovepress.comhres.caoup.comoup.comasm.orggeneesmiddeleninformatiebank.nl This is a marked increase compared to the low and variable recovery observed when this compound is given alone. nih.govoup.comoup.comhres.ca The co-administration also results in increased urinary concentrations of this compound. unboundmedicine.comnih.govgeneesmiddeleninformatiebank.nlresearchgate.net While some studies indicate a slight increase in the area under the plasma concentration curve (AUC) and a proportional decrease in plasma clearance of this compound when co-administered with cilastatin, the plasma half-life of this compound generally remains unaffected in subjects with normal renal function. nih.govgeneesmiddeleninformatiebank.nl The plasma clearance of cilastatin is not significantly affected by co-administration with this compound. geneesmiddeleninformatiebank.nl In patients with renal impairment, cilastatin is eliminated more slowly than this compound, and the half-lives of both drugs are increased. nih.govoup.comgeneesmiddeleninformatiebank.nl
| Parameter | This compound Alone (Healthy Subjects) | This compound with Cilastatin (Healthy Subjects) | Source |
| Urinary Recovery of Intact this compound (%) | 5.5 - 42.5 (variable) | ~70 | nih.govoup.comoup.comhres.ca |
| Plasma Half-life (h) | ~1 | ~1 (generally unaffected) | drugbank.comnih.govoup.comnih.gov |
| Plasma Clearance (mL/min) | ~220 | ~195 (slight decrease) | nih.govgeneesmiddeleninformatiebank.nl |
| Renal Clearance of Unchanged this compound (%)* | Low | 60-70 (of plasma clearance) | drugbank.comnih.gov |
*Note: Percentage of plasma clearance accounted for by renal clearance of unchanged drug.
The co-administration of cilastatin is also associated with a reduction in the potential for renal toxicity that was observed with very high doses of this compound administered alone in animal studies. wikipedia.orgnih.govfrontiersin.orgoup.com
Population Pharmacokinetic Analysis
Population pharmacokinetic (POP-PK) analysis is a valuable approach used to characterize drug disposition in a target patient population and identify factors that contribute to variability in drug exposure. This understanding is crucial for optimizing dosing regimens to enhance efficacy and minimize toxicity. This compound's pharmacokinetic profile can be influenced by various physiological and pathological conditions, particularly in vulnerable populations like critically ill patients, the elderly, and children dovepress.comfrontiersin.orgnih.govbmj.comfrontiersin.orgmdpi.com.
Factors Influencing Pharmacokinetic Parameters (e.g., renal function, age, body weight)
Population pharmacokinetic studies have consistently identified several factors that significantly influence this compound's pharmacokinetic parameters, primarily clearance (CL) and, in some cases, the volume of distribution (V).
Renal Function: Renal function is a primary determinant of this compound clearance. This compound is predominantly eliminated by the kidneys, with approximately 70% excreted unchanged in the urine dovepress.comwikipedia.orgmims.comasm.org. Therefore, impaired renal function leads to a decrease in this compound clearance and a corresponding increase in drug exposure dovepress.comfrontiersin.orgfrontiersin.orgasm.org. Creatinine (B1669602) clearance (CrCL), often estimated using formulas like Cockcroft-Gault, is a widely recognized covariate influencing this compound CL in POP-PK models dovepress.comfrontiersin.orgnih.govbmj.comfrontiersin.orgasm.orgdoctorkasem-foundation.orgbmj.com. Studies in critically ill patients and the elderly have demonstrated a significant correlation between reduced CrCL and lower this compound clearance dovepress.comfrontiersin.orgnih.govbmj.comfrontiersin.orgbmj.com. For instance, one study in Vietnamese critically ill patients found that CrCL was the only covariate retained in the final model influencing this compound clearance, which was lower in this population compared to healthy subjects, partly attributed to impaired renal function in a significant number of elderly patients dovepress.com. Another study in critically ill patients also concluded that CrCL had a significant effect on central clearance (CLc) bmj.combmj.com.
Age: Age has been identified as another important factor influencing this compound pharmacokinetics, particularly in pediatric and elderly populations frontiersin.orgmdpi.comasm.orgnih.govunil.ch. In elderly patients, age-related physiological changes, including reduced renal function, can lead to altered this compound PK profiles frontiersin.orgfrontiersin.orgmdpi.com. Studies have shown that younger age can be associated with a higher risk of not achieving target this compound concentrations frontiersin.org. Conversely, reduced renal function commonly observed in the elderly results in slower clearance rates frontiersin.org. While some studies specifically in the elderly have found a strong correlation between elimination constant, clearance, and AUC with glomerular filtration rate (GFR) but not directly with age, the decline in renal function is often linked to the aging process mdpi.comnih.gov. In neonates and children, both gestational age (GA) and postnatal age (PNA), along with current weight and creatinine clearance, have been identified as important factors influencing this compound pharmacokinetics asm.orgnih.govunil.ch. In neonates, GA and PNA exhibited a significant impact on PK parameters, particularly clearance, explaining a substantial portion of interindividual variability unil.ch.
Body Weight: Body weight has also been investigated as a potential covariate in this compound POP-PK studies dovepress.comnih.govasm.orgdoctorkasem-foundation.orgnih.govunil.ch. While some studies in adults have found body weight, specifically actual body weight (ABW), to be a significant covariate influencing the central volume of distribution (Vc) nih.govdoctorkasem-foundation.org, its influence on clearance can be less pronounced compared to renal function dovepress.comnih.gov. In pediatric populations, current weight (CW) has been identified as an important factor influencing this compound pharmacokinetics, often incorporated using allometric scaling asm.orgnih.govunil.ch.
Detailed Research Findings and Data Tables:
Research findings consistently highlight the impact of renal function on this compound clearance. A study in critically ill patients found typical clearance values that varied based on creatinine clearance rates bmj.com.
| CrCL Range (mL/min) | Typical CLc (L/h) |
| 17.80–30 | Data not explicitly provided in snippet |
| 30–60 | Data not explicitly provided in snippet |
| 60–90 | Data not explicitly provided in snippet |
| 90–256.22 | Data not explicitly provided in snippet |
| Overall Population | 11.357 ± 3.024 bmj.com |
Note: Specific typical CLc values for each CrCL range were not explicitly available in the provided search snippets, only that patients were divided into these subgroups based on CrCL.
In a study in Vietnamese critically ill patients, the typical value of this compound clearance in the population was estimated at 4.79 L/h, which was lower than that in healthy subjects (10.5 to 12.6 L/h), with CrCL being a significant covariate dovepress.com.
In neonates, gestational age and postnatal age, along with serum creatinine, were found to significantly influence this compound clearance unil.ch.
| Covariate | Impact on CL | Percentage of Interindividual Variability Explained |
| Gestational Age (GA) + Postnatal Age (PNA) | Greatest impact | 36% unil.ch |
| Serum Creatinine (SCr) | Significant impact | 15% unil.ch |
Body weight has been shown to influence the volume of distribution. In critically ill patients, actual body weight was identified as a significant covariate explaining the central volume of distribution (Vc) doctorkasem-foundation.org.
| Parameter | Covariate | Impact Direction |
| Central Volume (Vc) | Actual Body Weight | Increase nih.govdoctorkasem-foundation.org |
| Central Volume (Vc) | Serum Albumin | Decrease nih.gov |
| Clearance (CL or CLc) | CrCL | Increase dovepress.comfrontiersin.orgnih.govbmj.comfrontiersin.orgasm.orgdoctorkasem-foundation.orgbmj.com |
| Clearance (CL) | Age (in children) | Significant asm.orgnih.govunil.ch |
| Volume of Distribution (V) | Body Weight (in neonates) | Significant unil.ch |
These findings underscore the importance of considering patient-specific factors, particularly renal function, age, and body weight, when performing population pharmacokinetic analysis of this compound to understand and predict drug behavior within diverse patient groups.
Synergistic and Combination Therapy Research
Synergistic Effects with Beta-Lactamase Inhibitors
Bacterial resistance to imipenem can arise from the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring of the antibiotic. The co-administration of this compound with a beta-lactamase inhibitor can protect this compound from degradation, thereby restoring its activity against resistant strains.
This compound-Cilastatin/Relebactam (B560040) Combinations
This compound is administered in combination with cilastatin (B194054), a dehydropeptidase-I inhibitor, to prevent its renal metabolism and increase its concentration and half-life wikipedia.org. The addition of relebactam (MK-7655), a novel non-beta-lactam beta-lactamase inhibitor, to this compound-cilastatin has shown significant promise in overcoming resistance mediated by certain beta-lactamases dovepress.combinasss.sa.crnice.org.uk. Relebactam is effective against Ambler class A and class C beta-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) and AmpC cephalosporinases nice.org.ukinvivochem.comasm.orgdrugbank.com.
Studies have demonstrated that the this compound-cilastatin/relebactam combination restores this compound susceptibility in many this compound-nonsusceptible Gram-negative pathogens, including carbapenem-resistant Pseudomonas aeruginosa and extended-spectrum beta-lactamase (ESBL) and KPC-producing Enterobacterales dovepress.combinasss.sa.crmdpi.com. This combination has shown in vitro activity against a wide range of pathogens, such as Klebsiella species, Enterobacter cloacae, Escherichia coli, Klebsiella pneumoniae, and Citrobacter freundii binasss.sa.cr.
Clinical trials, such as RESTORE-IMI 1 and RESTORE-IMI 2, have evaluated the efficacy of this compound-cilastatin/relebactam. The RESTORE-IMI 1 trial compared this compound-cilastatin/relebactam to this compound-cilastatin plus colistin (B93849) for treating infections caused by this compound-nonsusceptible Gram-negative bacteria, showing comparable efficacy with a lower incidence of nephrotoxicity with the relebactam combination binasss.sa.crnih.gov. The RESTORE-IMI 2 trial demonstrated the noninferiority of this compound-cilastatin/relebactam compared to piperacillin/tazobactam for treating hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) binasss.sa.crnih.gov.
However, the addition of relebactam does not restore this compound activity against metallo-beta-lactamase (MBL)-producing Enterobacterales or carbapenem-resistant Acinetobacter baumannii binasss.sa.crnih.gov.
This compound and MK7655
MK7655 is an alternative designation for relebactam invivochem.com. Research on the combination of this compound and MK7655 (relebactam) mirrors the findings discussed above for this compound-cilastatin/relebactam. Studies have shown that MK7655 potentiates the activity of this compound against Enterobacteriaceae producing KPC carbapenemases or exhibiting combinations of beta-lactamase production and impermeability invivochem.com. It also augments this compound activity against P. aeruginosa, including isolates with OprD mutations invivochem.com. In vitro studies and hollow-fiber time-kill studies have demonstrated that relebactam restores this compound susceptibility to many this compound-resistant isolates of AmpC-producing P. aeruginosa and Enterobacteriaceae expressing KPCs or combinations of impermeability and ESBLs/AmpCs asm.org.
Pharmacokinetic studies in healthy subjects have investigated the intrapulmonary penetration of relebactam when dosed with this compound-cilastatin, supporting the clinical evaluation of this combination for bacterial pneumonia asm.org.
Combination with Other Antimicrobial Agents
Beyond beta-lactamase inhibitors, this compound has been studied in combination with other classes of antimicrobial agents to enhance its activity, particularly against MDR strains.
This compound and Colistin
The combination of this compound and colistin has been investigated for its activity against MDR Gram-negative bacteria, including carbapenem-resistant P. aeruginosa and Enterobacter cloacae brieflands.comnih.gov. This combination has shown synergistic or additive effects against some isolates, including this compound-resistant and colistin-resistant subpopulations of P. aeruginosa brieflands.com.
In vitro studies using checkerboard assays and time-kill experiments have demonstrated synergy between this compound and colistin against E. cloacae, leading to complete killing of tested strains at certain concentrations nih.gov. A Galleria mellonella larvae model also provided preliminary in vivo evidence suggesting the potential therapeutic utility of this combination nih.gov.
However, the effectiveness of the this compound-colistin combination can vary depending on the resistance mechanisms of the isolates. Against MBL-producing Klebsiella pneumoniae isolates, the combination showed synergy or was indifferent against colistin-susceptible strains but was often antagonistic against non-colistin-susceptible strains nih.gov.
This compound and Amikacin (B45834)
Combinations of this compound and amikacin, an aminoglycoside, have been explored for their synergistic effects against MDR Gram-negative bacteria, including P. aeruginosa and E. coli mdpi.commdpi.comijmm.ir. The synergy between beta-lactams like this compound and aminoglycosides is thought to involve different inhibitory mechanisms and the potential for beta-lactams to increase the uptake of aminoglycosides mdpi.commdpi.comnih.gov.
In vitro studies using checkerboard techniques and time-kill curves have shown synergistic effects for the this compound and amikacin combination against resistant P. aeruginosa and E. coli isolates, with significant reductions in minimum inhibitory concentrations (MICs) observed mdpi.commdpi.com. An in vivo peritonitis mouse model also supported the synergistic effect of this combination against P. aeruginosa mdpi.com. Morphological changes, such as cell shrinkage and disruption of the outer membrane, were more prominent with the combination therapy than with monotherapy mdpi.commdpi.com.
Research has indicated that this compound combined with amikacin can achieve substantially enhanced bacterial killing and suppression of resistance at clinically relevant concentrations against carbapenem- and aminoglycoside-resistant P. aeruginosa isolates asm.org.
This compound and Ceftazidime/Avibactam
The combination of this compound with ceftazidime/avibactam has been investigated, particularly against extensively drug-resistant P. aeruginosa (XDRPA) that are non-MBL producers nih.gov. Ceftazidime/avibactam is a combination of a third-generation cephalosporin (B10832234) and a beta-lactamase inhibitor active against Ambler class A, C, and some class D beta-lactamases mjima.orgpreprints.org.
Studies have suggested that the this compound-ceftazidime/avibactam combination can be effective against non-MBL-producing XDRPA strains exhibiting resistance mechanisms such as blaAmpC overexpression or mutation, decreased OprD porin, and/or upregulated efflux pumps nih.gov. In vitro experiments, including checkerboard analysis and growth curves, have displayed synergistic antimicrobial activity of this combination against such P. aeruginosa isolates nih.gov. Electron microscopy has also suggested that the combination might lead to more significant cellular structural alterations compared to either agent alone nih.gov.
This compound and Amlodipine
Research has explored the potential for synergistic interactions between this compound and Amlodipine, a calcium channel blocker. Studies have indicated that Amlodipine may possess antibacterial properties and could act as an assisting drug for antibiotics. sciencepublishinggroup.comnih.gov One proposed mechanism for this synergy involves Amlodipine's potential to inhibit bacterial efflux pumps, such as the AdeABC efflux pump in Acinetobacter baumannii, which can contribute to antibiotic resistance. plos.orgnih.gov
An in vitro study investigating the combination of Amlodipine with this compound against multidrug-resistant Acinetobacter baumannii isolates found that the combination showed synergistic antimicrobial activity compared to this compound alone. plos.orgnih.gov This synergistic effect was associated with a decrease in the minimal inhibitory concentration (MIC) of this compound when combined with Amlodipine. plos.org Another study on A. baumannii also reported that the combined use of this compound and Amlodipine increased the antibiotic activity of the carbapenem (B1253116) in a significant number of strains. dergipark.org.tr Furthermore, in vitro studies have revealed that non-antibacterial agents like Amlodipine can exhibit synergistic or partial synergistic effects with antibacterial agents against carbapenem-resistant A. baumannii, highlighting their potential in overcoming resistance. oup.com
In Vitro and In Vivo Synergism Studies
Numerous in vitro and in vivo studies have been conducted to evaluate the synergistic effects of this compound in combination with various antimicrobial and non-antimicrobial agents against a range of bacterial pathogens. These studies often employ standardized methods such as checkerboard assays and time-kill studies to assess the nature and extent of drug interactions. mdpi.commdpi.com Synergy testing provides evidence of how two or more antimicrobial agents interact when used in combination. nih.gov
In vitro studies are crucial for initially identifying potential synergistic combinations and understanding the underlying mechanisms of interaction. mdpi.com In vivo studies, often conducted in animal models, are then used to evaluate the efficacy of these combinations in a more complex biological setting. mdpi.com
Checkerboard Assays
Checkerboard assays are a widely used in vitro method for evaluating the synergistic, additive, indifferent, or antagonistic effects of drug combinations. mdpi.comfrontiersin.orgresearchgate.net This method involves creating a two-dimensional array with serial dilutions of two antimicrobial agents, allowing for the determination of the minimal inhibitory concentrations (MICs) of each drug alone and in combination. mdpi.comresearchgate.net The interaction is typically assessed by calculating the Fractional Inhibitory Concentration Index (FICI). mdpi.comfrontiersin.org A FICI of ≤ 0.5 generally indicates synergy, > 0.5 to ≤ 1 indicates an additive effect, > 1 to ≤ 4 indicates indifference, and > 4 indicates antagonism. mdpi.comfrontiersin.org
Checkerboard assays have been employed in studies evaluating this compound combinations with various agents. For instance, a study investigating this compound and amikacin against multidrug-resistant E. coli utilized checkerboard assays and found synergistic activity, with significant reductions in MIC values compared to the drugs alone. mdpi.com Another study examining the combination of this compound and carvacrol (B1668589) against carbapenem-resistant Acinetobacter baumannii also used checkerboard assays and reported synergistic interactions based on FICI values. frontiersin.org Checkerboard assays have also been used to assess the synergistic effects of this compound in combination with vancomycin (B549263) or teicoplanin against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov
Time-Kill Studies
Time-kill studies are another important in vitro method used to assess the rate and extent of bacterial killing over time when exposed to antimicrobial agents alone and in combination. mdpi.comnih.gov These studies provide dynamic information about the interaction between drugs and bacteria, complementing the static information obtained from checkerboard assays. nih.gov Synergistic killing in time-kill studies is typically defined as a ≥ 2 log₁₀ CFU/mL decrease in bacterial count by the combination compared to the more active single agent at a specific time point.
Time-kill studies have been utilized to evaluate the synergistic activity of this compound combinations against various pathogens. For example, time-kill experiments investigating this compound in combination with colistin or tigecycline (B611373) against this compound-resistant Acinetobacter baumannii isolates showed that certain combinations displayed excellent bactericidal activities. microbiologyresearch.orgnih.gov Studies assessing the combination of this compound and amikacin against resistant E. coli also used time-kill experiments to confirm synergistic activity observed in checkerboard assays. mdpi.com Time-kill studies have also been employed to evaluate the synergistic bactericidal activity of this compound in combination with ceftaroline (B109729) against Mycobacterium abscessus. nih.govoup.com Furthermore, time-kill analyses have been used to assess the potential for synergistic interactions of this compound-relebactam in combination with amikacin or colistin against Pseudomonas aeruginosa. asm.org
Preclinical and Translational Research Methodologies
In Vitro Susceptibility Testing Methods
In vitro susceptibility testing is fundamental to determining the effectiveness of imipenem against bacterial isolates. These methods assess the concentration of this compound required to inhibit or kill bacteria under controlled laboratory conditions.
Minimal Inhibitory Concentration (MIC) Determination
The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium after a specific incubation period. nih.gov MIC determination for this compound can be performed using various methods, including dilution methods and gradient diffusion methods. nih.govliofilchem.net
Dilution methods, such as broth microdilution and agar (B569324) dilution, involve preparing serial twofold dilutions of this compound in a standardized growth medium. nih.gov Bacterial isolates are then inoculated into these media, and the MIC is read as the lowest concentration showing no visible growth. nih.gov Broth microdilution is widely recommended by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while the Clinical and Laboratory Standards Institute (CLSI) also supports agar dilution for most bacteria and antibiotics. nih.gov
Gradient diffusion methods, such as using Etest strips or MIC test strips, involve a plastic strip impregnated with a gradient of this compound concentrations. liofilchem.net When placed on an agar plate inoculated with bacteria, an ellipse of inhibition forms, and the MIC is read at the intersection of the inhibition zone edge with the strip. liofilchem.net Studies have compared these methods to broth microdilution, finding comparable results, although MIC values determined by gradient strips may occasionally be one to two dilutions higher. asm.org
Factors influencing MIC results include inoculum calibration, drug stability, laboratory techniques, and environmental conditions. mdpi.com Quality control measures, including the use of reference strains with known MIC ranges, are essential for ensuring the accuracy of results. nih.gov
Research findings on this compound MICs against various pathogens highlight its broad spectrum of activity. For instance, studies have reported this compound MICs against Salmonella Typhi, with an MIC90 of 0.5 µg/ml. researchgate.net Against multi-drug resistant Pseudomonas aeruginosa, the in vitro efficacy of doripenem (B194130) was found to be better compared to this compound when tested by both E-test and agar dilution methods. jcpsp.pk High levels of resistance to this compound (32 to 512 µg/ml) have been observed in some Acinetobacter isolates, with efflux pumps contributing to this resistance. nih.gov
Epidemiological Cut-Off Value Determination
Epidemiological Cut-Off Values (ECOFFs), also known as Epidemiological Cut-Offs (ECOFFs), distinguish between bacterial populations that are wild-type (WT) and those that have acquired resistance mechanisms (non-wild type, NWT) to a specific antimicrobial agent. nih.govasm.org ECOFFs represent the highest MIC typical for wild-type strains. nih.gov
The determination of ECOFFs involves assessing the distribution of MIC values for a large collection of bacterial isolates that are considered wild-type for the antibiotic . nih.gov This process helps in recognizing the emergence of non-wild-type strains directly, which is beneficial for monitoring the development of drug resistance. xmsyxb.com ECOFFs are distinct from clinical breakpoints, which are determined based on factors such as dosages, pharmacokinetics, resistance mechanisms, and clinical outcomes. asm.org
Studies have established ECOFFs for this compound against various bacterial species. For Haemophilus parasuis, the ECOFF for this compound has been recommended as 0.25 μg·mL⁻¹. xmsyxb.com ECOFFs are valuable tools in antimicrobial resistance surveillance, allowing for the detection of shifts in susceptibility distributions that may indicate the emergence and spread of resistance.
Analytical Methods for this compound Quantification in Biological Matrices
Accurate quantification of this compound in biological matrices such as plasma, serum, and bronchoalveolar lavage fluid is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug distribution. Various analytical methods have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for quantifying this compound in biological samples due to its relative low cost and accessibility. researchgate.netscielo.brnih.gov This technique separates this compound from other components in the biological matrix based on its chemical properties, and the concentration is determined by measuring its absorbance of UV light at a specific wavelength.
Typical HPLC-UV methods for this compound involve sample preparation steps such as protein precipitation to remove interfering substances. nih.govnih.gov Reversed-phase analytical columns are commonly employed for separation. researchgate.netscielo.brasm.org The mobile phase typically consists of a mixture of buffers (e.g., phosphate (B84403) buffer, borate (B1201080) buffer) and organic solvents (e.g., methanol, acetonitrile), often used in a gradient elution mode to optimize separation. researchgate.netnih.govnih.gov UV detection is commonly performed at wavelengths around 298 nm or 300 nm. nih.govnih.govasm.org
HPLC-UV methods for this compound have demonstrated good linearity, accuracy, and precision over relevant concentration ranges in plasma. scielo.brnih.gov For example, one method reported linearity from 0.5 to 80 mg/L in human plasma with correlation coefficients over 0.997. nih.gov Another method for pediatric burn patients showed linearity from 0.25 to 100.0 µg/mL. scielo.br The lower limit of sensitivity for these methods can be around 0.4 µg/ml or 1 mcg/ml. researchgate.netasm.org Challenges such as the tautomeric form of this compound potentially leading to double peaks can be addressed by considering the first peak for quantification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity compared to HPLC-UV, making it valuable for quantifying this compound, especially at lower concentrations or in complex biological matrices. scielo.brnih.gov This technique combines the separation power of liquid chromatography with the highly selective detection capabilities of tandem mass spectrometry.
LC-MS/MS methods for this compound typically involve sample preparation, often using techniques like protein precipitation or microextraction. nih.govnih.gov The LC separation can utilize various columns, including hydrophilic interaction chromatography (HILIC) for polar compounds like this compound. nih.gov Detection is performed using a mass spectrometer, often in positive ionization mode and employing multiple-reaction monitoring (MRM) to enhance specificity. nih.gov
LC-MS/MS methods have been developed for quantifying this compound in various biological samples, including plasma, blood, and bronchoalveolar lavage fluid. nih.govnih.govnih.gov These methods can achieve low limits of quantification, such as 0.05 mg/L in plasma. nih.gov They have been successfully applied in clinical settings for studies on pharmacokinetics and therapeutic drug monitoring. nih.govnih.gov LC-MS/MS is particularly useful when simultaneous quantification of multiple compounds, such as this compound and other antibiotics or enzyme inhibitors, is required. nih.govnih.gov
Capillary Zone Electrophoresis
Capillary Zone Electrophoresis (CZE) is an electrodriven separation technique that separates analytes based on their charge-to-mass ratio within a capillary tube. clinicallab.com While less commonly applied for this compound quantification compared to HPLC and LC-MS/MS, CZE methods have been explored, sometimes coupled with mass spectrometry (CZE-MS/MS) for enhanced detection. nih.govresearchgate.net
CZE offers advantages such as high separation efficiency, minimal sample and reagent consumption, and relatively short analysis times. nih.govmdpi.com For this compound and other beta-lactam antibiotics, CZE methods have been developed, often employing UV detection. nih.gov The separation conditions, such as the composition of the background electrolyte, are optimized to achieve efficient separation of the target analytes. nih.gov
While CZE methods for beta-lactam antibiotics have predominantly used UV detection, coupling with tandem mass spectrometry (CZE-MS/MS) provides increased sensitivity and selectivity, enabling simultaneous quantification of multiple antibiotics and beta-lactamase inhibitors in biological samples like plasma. nih.govresearchgate.net These methods typically involve simple sample pretreatment steps like protein precipitation. nih.gov
Microbiological Assays
Microbiological assays are fundamental tools used to evaluate the in vitro activity of this compound against bacterial pathogens. These assays provide crucial data on the potency of this compound and help identify potential resistance mechanisms.
Key microbiological assays include:
Minimum Inhibitory Concentration (MIC) Testing: MIC testing determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after a specific incubation period. This is a standard method for assessing bacterial susceptibility to this compound. This compound is commonly used in clinical in vitro microbiological antimicrobial susceptibility tests against both Gram-positive and Gram-negative isolates. toku-e.com It has shown high potency against highly resistant strains. toku-e.com For instance, representative MIC values for Pseudomonas aeruginosa range from 0.25 µg/mL to 12 µg/mL, while for Bacteroides fragilis, they range from 0.008 µg/mL to 1 µg/mL. toku-e.com Studies have reported MIC90 values for this compound against Klebsiella pneumoniae and Escherichia coli as 1 µg/ml for both. nih.gov Another study evaluating this compound/relebactam (B560040) against Japanese clinical isolates found MIC ranges for this compound-nonsusceptible Enterobacterales and Pseudomonas aeruginosa. nih.gov For Klebsiella aerogenes, the MIC50/90 was 0.5/1 µg/mL (range 0.5 to 1 µg/mL), and for P. aeruginosa, it was 2/128 µg/mL (range 0.25 to >128 µg/mL). nih.gov Against other this compound-nonsusceptible Enterobacterales (including Escherichia coli, Enterobacter cloacae complex, and Klebsiella pneumoniae), MIC ranges were 0.25 to 0.5 µg/mL, 0.5 µg/mL, and 0.5 to 16 µg/mL, respectively. nih.gov
Time-Kill Assays: Time-kill assays evaluate the rate and extent of bacterial killing over time at different antibiotic concentrations. These studies can demonstrate whether this compound has bactericidal or bacteriostatic activity and can assess synergy when tested in combination with other antibiotics. Time-kill studies have been used to evaluate the activity of this compound in combination with other agents against multidrug-resistant Klebsiella pneumoniae and Escherichia coli. nih.gov Synergy was observed in time-kill studies for combinations of tigecycline (B611373) plus this compound against a significant number of K. pneumoniae and E. coli isolates. nih.gov Similarly, time-kill methods have been used to study the combination of colistin (B93849) and minocycline (B592863) against this compound-resistant Acinetobacter baumannii, demonstrating bactericidal activity and synergy for the combination against most isolates tested. oup.com Time-kill assays have also been employed to evaluate the efficacy of this compound/relebactam combinations against Mycobacterium abscessus. mdpi.com
Synergy Testing: Synergy testing assesses the interaction between this compound and other antimicrobial agents to determine if the combination provides enhanced activity compared to individual drugs. Methods like checkerboard assays and time-kill studies are used for this purpose. nih.govasm.org Studies have shown synergistic activity between this compound and amikacin (B45834) combinations against multidrug-resistant E. coli using checkerboard assays, where the combination resulted in MIC values below resistance breakpoints. mdpi.com Time-kill studies also demonstrated synergy for this compound combined with tigecycline, colestimethate, and amikacin against pan-drug-resistant Acinetobacter baumannii. asm.org A study investigating this compound-relebactam combinations against Pseudomonas aeruginosa found that the combination with amikacin was rapidly bactericidal and showed additivity or synergy against several isolates, particularly those susceptible or intermediate to amikacin. nih.gov Synergy with colistin was also observed against most this compound-nonsusceptible P. aeruginosa isolates. nih.gov
Table 1: Representative this compound MIC Values
| Bacterial Species | MIC Range (µg/mL) | Source |
| Pseudomonas aeruginosa | 0.25 – 12 | toku-e.com |
| Bacteroides fragilis | 0.008 – 1 | toku-e.com |
| Klebsiella aerogenes | 0.5 – 1 | nih.gov |
| P. aeruginosa (this compound-Nonsusceptible) | 0.25 – >128 | nih.gov |
| E. coli (this compound-Nonsusceptible) | 0.25 – 0.5 | nih.gov |
| K. pneumoniae (this compound-Nonsusceptible) | 0.5 – 16 | nih.gov |
Computational Approaches in this compound Research
Computational approaches play an increasingly important role in understanding the molecular interactions of this compound with its targets and in the design of new therapeutic strategies. These methods provide insights that complement experimental findings. nih.govnih.govoup.com
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a receptor (such as a bacterial penicillin-binding protein - PBP) to form a stable complex. uomustansiriyah.edu.iq This method estimates the binding affinity and helps visualize the interactions between the molecule and its target site. uomustansiriyah.edu.iq
Molecular docking studies have been employed to investigate the binding of this compound to bacterial PBPs, which are its primary targets. uomustansiriyah.edu.iqasm.org These studies aim to understand how this compound interacts with the active site residues of PBPs, such as PBP1a, PBP2, and PBP3. asm.org Differences in the active site residues among different PBPs can lead to different binding patterns for this compound. asm.org For example, while the GSTXK motif is conserved in PBP1a, PBP2, and PBP3, variations in other residues within or near the active site can influence this compound binding. asm.org Docking simulations can support the favorable binding of this compound to PBPs and the formation of acyl-enzyme complexes. asm.org Studies have also used molecular docking to design novel carbapenem (B1253116) analogues targeting Acinetobacter baumannii PBP1A, aiming for higher binding affinity than this compound. uomustansiriyah.edu.iq These studies analyze the crystal structure of the PBP-imipenem complex to identify the active site and investigate interactions. uomustansiriyah.edu.iq
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations can be used to study the stability of the this compound-PBP complex, conformational changes in the protein upon ligand binding, and the dynamic nature of the interactions. oup.com
MD simulations can provide insights into the flexibility of the binding site and how it accommodates this compound. They can also be used to evaluate the conformational stability of ligand-protein complexes over extended periods. researchgate.netbiorxiv.org For instance, MD simulations have been used to validate docking results and assess the stability of complexes formed between potential drug molecules and bacterial target proteins. researchgate.net
Binding Free Energy Calculations
Binding free energy calculations are computational methods used to quantify the strength of the interaction between a ligand (this compound) and its receptor (PBP). These calculations provide a thermodynamic measure of the binding process, offering a more accurate assessment of affinity than docking scores alone. oup.com
Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are applied to estimate absolute ligand-protein binding affinities by calculating the free binding energy. biorxiv.org A more negative binding free energy value generally indicates a stronger interaction. biorxiv.orglongdom.org Studies have calculated binding free energies between different beta-lactams, including this compound, and bacterial proteins like PBPs. longdom.org These calculations can help in understanding the relative binding affinities of this compound to different PBP targets and in comparing its binding strength to that of other antibiotics or designed analogues. uomustansiriyah.edu.iqlongdom.org While covalent bond formation between beta-lactams and PBPs makes determining thermodynamic interaction energy difficult through binding equilibria, noncovalent interaction energies can be explored through methods like reversible thermal denaturation. nih.gov
Animal Models for Preclinical Efficacy and Pharmacodynamic Studies
Animal models are essential for evaluating the in vivo efficacy and pharmacodynamics of this compound in a complex biological system before human trials. These models allow researchers to study the distribution, metabolism, and excretion of this compound, as well as its effectiveness in treating actual infections. asm.orguomustansiriyah.edu.iqnih.govoup.commdpi.com
Murine Thigh and Lung Infection Models
Murine (mouse) infection models, particularly the thigh and lung infection models, are commonly used in preclinical research for evaluating the efficacy and pharmacodynamics of antibiotics like this compound. uomustansiriyah.edu.iqnih.govoup.com
Murine Thigh Infection Model: This model involves inducing a bacterial infection in the thigh muscle of mice, often in neutropenic animals to mimic immunocompromised patients. It is used to study the direct antibacterial effect of this compound on bacterial growth and killing in tissue. monash.edunih.govasm.orgnih.govoup.comasm.org Studies using this model have investigated the efficacy of this compound alone and in combination with beta-lactamase inhibitors like relebactam against multidrug-resistant Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.govnih.govnih.govoup.com For example, in a neutropenic murine thigh infection model, this compound monotherapy significantly decreased bacterial counts compared to controls. monash.edu Combinations of this compound with tobramycin (B1681333) demonstrated substantially enhanced killing. monash.edu The model is also used to determine pharmacodynamic targets, such as the percentage of the dosing interval that unbound drug concentrations remain above the MIC (%fT>MIC), which correlates with bacteriostatic and bactericidal effects for carbapenems. oup.comasm.org Studies have established %fT>MIC targets for this compound in this model against Acinetobacter baumannii. asm.org
Murine Lung Infection Model: This model involves inducing pneumonia in mice by introducing bacteria into the lungs. It is used to evaluate the efficacy of this compound in treating respiratory tract infections and to study its pharmacokinetics and pharmacodynamics in lung tissue. nih.govnih.govan2therapeutics.comasm.orgresearchgate.netasm.org Murine pneumonia models have been used to compare the efficacy of this compound with other antibiotics against pathogens like Klebsiella pneumoniae and Acinetobacter baumannii. nih.govasm.org For instance, this compound was found to be more active in terms of survival than cefepime (B1668827) in treating murine pneumonia caused by a porin-deficient K. pneumoniae strain producing CMY-2 beta-lactamase. asm.org this compound treatment also significantly decreased bacterial burden in the lungs in models of infection with carbapenem-resistant A. baumannii strains carrying OXA-23 and OXA-24/40 carbapenemases, particularly when combined with novel inhibitors. researchgate.net The lung infection model has also been used to study the pharmacokinetics of this compound in the context of biofilm infections. asm.org
Table 2: Examples of this compound Efficacy in Murine Infection Models
| Model Type | Bacterial Species Tested | Key Finding Examples | Source |
| Murine Thigh | Pseudomonas aeruginosa | This compound monotherapy decreased bacterial counts; combinations with tobramycin showed enhanced killing. monash.edu this compound/relebactam showed superior activity against MDR P. aeruginosa. nih.gov | monash.edunih.gov |
| Murine Thigh | Klebsiella pneumoniae | This compound/relebactam effective against this compound-resistant strains. nih.govnih.gov | nih.govnih.gov |
| Murine Thigh | Acinetobacter baumannii | Established %fT>MIC targets for bacteriostatic and bactericidal activity. asm.org this compound/XNW4107 showed efficacy against serine carbapenemase-producing strains. oup.com | oup.comasm.org |
| Murine Lung | Mycobacteroides abscessus | This compound reduced lung bacterial burden. an2therapeutics.com Efficacy comparable to a novel compound against certain isolates. an2therapeutics.com | an2therapeutics.com |
| Murine Lung | Klebsiella pneumoniae | This compound more active than cefepime in terms of survival against a resistant strain. asm.org Significant clearance of bacteria from lungs. asm.org | asm.org |
| Murine Lung | Acinetobacter baumannii | This compound reduced bacterial counts in lungs. nih.gov Combination with LN-1-255 reduced infection severity by carbapenem-resistant strains. researchgate.net | nih.govresearchgate.net |
| Murine Lung Biofilm | Pseudomonas aeruginosa | Used for pharmacokinetic studies of this compound in biofilm infection context. asm.org | asm.org |
Studies in Non-Human Primates
Studies in non-human primates have been conducted to investigate the pharmacokinetic profile of this compound, often in combination with cilastatin (B194054), and to evaluate the efficacy of new antibiotic combinations.
One study determined the pharmacokinetic parameters for this compound-cilastatin in rhesus monkeys and a chimpanzee. This research compared this compound-cilastatin with a prototype carbapenem, L-695,256, which was active against methicillin-resistant Staphylococcus aureus. L-695,256 showed larger areas under the concentration-time curve and a longer half-life in both species compared to this compound-cilastatin. nih.govnih.govasm.org
Another study investigated the disposition and metabolism of this compound/cilastatin sodium in pregnant and non-pregnant cynomolgus monkeys. hres.cahres.ca A bolus intravenous dose of 100/100 mg/kg/day was administered for 10 days. hres.cahres.ca The data suggested that metabolism or disposition was not directly responsible for the increased sensitivity observed in pregnant monkeys to this compound/cilastatin sodium-induced toxicity. hres.cahres.cahres.cahres.ca
Nonclinical pharmacokinetic studies in monkeys for this compound/cilastatin/relebactam showed that intravenous relebactam plasma exposure increased in a roughly dose-dependent manner, with a plasma half-life of approximately 1 hour, similar to that of this compound and cilastatin. fda.gov
Clinical Trial Simulation and Monte Carlo Experiments
Monte Carlo simulations are frequently employed in the study of this compound pharmacokinetics and pharmacodynamics to predict the probability of achieving specific pharmacodynamic targets, such as the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). These simulations help evaluate the potential effectiveness of different dosing regimens against various pathogens and in different patient populations.
Population pharmacokinetic (PPK) models are often developed using methods like nonlinear mixed-effects modeling, and these models are then used for Monte Carlo simulations. bmj.comfrontiersin.orgdovepress.comfrontiersin.org Studies have utilized Monte Carlo simulations to explore the effect of different dosing regimens on the probability of target attainment (PTA). bmj.comdovepress.comfrontiersin.orgnih.gov
For example, Monte Carlo simulations have been conducted to assess PTA differences between various empirical dosing regimens in critically ill patients. bmj.com These simulations involved creating this compound concentration-time profiles for virtual patients. bmj.com Creatinine (B1669602) clearance has been identified as a significant covariate affecting this compound clearance in PPK models used for these simulations. bmj.comfrontiersin.orgdovepress.comfrontiersin.org
Simulations have also been used to evaluate the impact of different dosing schedules on the likelihood of achieving target therapeutic outcomes in specific patient populations, such as elderly patients. frontiersin.orgfrontiersin.org These simulations often involve a large number of virtual patients (e.g., 10,000) to generate profiles of free this compound concentration over time. frontiersin.orgfrontiersin.org The proportion of patients achieving specific %fT>MIC targets against various MIC distributions is then calculated. frontiersin.orgfrontiersin.org
Monte Carlo simulations have also been applied to assess the pharmacodynamic targets of this compound concentrations in critically ill patients receiving support with extracorporeal membrane oxygenation (ECMO). nih.govdoctorkasem-foundation.org These simulations help determine the PTA for achieving targets like 40% and 80% fT>MIC. nih.govdoctorkasem-foundation.org Covariates such as creatinine clearance and the flow rate of the ECMO circuit have been included in these simulations. nih.gov
Comparisons of different infusion strategies, such as 30-minute versus 3-hour infusions, for this compound/cilastatin have also been evaluated using Monte Carlo simulations to assess the probabilities of attaining various %fT>MIC targets. nih.gov These simulations have suggested that prolonged infusions may improve the cumulative probability of target attainment. nih.gov
In the context of new combinations, a Monte Carlo simulation assessed the joint PTA for this compound/cilastatin/relebactam, using targets for both relebactam and this compound, in critically ill patients with augmented renal clearance. oup.com Despite enhanced clearance, the approved dosing regimen was predicted to achieve optimal exposure for susceptible pathogens in this population. oup.com
Pharmacokinetic/pharmacodynamic simulations have also indicated that this compound exposure with certain dosing regimens of this compound-cilastatin-relebactam could provide coverage against a high percentage of carbapenem-resistant bacterial strains. asm.org
Data from Monte Carlo simulations can be presented in tables showing the probability of target attainment for different MIC values and dosing regimens. For instance, simulations in critically ill patients have shown varying PTAs based on creatinine clearance and infusion strategies. dovepress.com
Illustrative Data from Monte Carlo Simulations (Example based on search results):
| Patient Population (Simulated) | Creatinine Clearance (mL/min) | This compound Dose | Infusion Duration | Target (%fT>MIC) | MIC (mg/L) | Probability of Target Attainment (%) |
|---|---|---|---|---|---|---|
| Critically Ill Adults dovepress.com | <30 | Various | Various (including 3-hour PI, CI) | 40% | 4 | Efficacy demonstrated with prolonged/continuous infusion |
| Critically Ill Adults dovepress.com | <30 | Various | Various (including 3-hour PI, CI) | 100% | >4 | Requires increased dose/shorter interval with 3-hour PI |
| Critically Ill Adults (ECMO) nih.govdoctorkasem-foundation.org | 60-120 | 1 g q6h | 4-hour | 80% | 4 | ≥ 90% (with ECMO flow rate 3-5.5 L/min) nih.gov |
| Critically Ill Adults (ECMO) doctorkasem-foundation.org | 60-120 | 0.5 g q8h | 4-hour | 40% | 2 | 97.1% doctorkasem-foundation.org |
| Critically Ill Adults (ECMO) doctorkasem-foundation.org | 60-120 | 1 g q8h | 4-hour | 40% | 4 | 97.2% doctorkasem-foundation.org |
| Critically Ill Adults (ECMO) doctorkasem-foundation.org | 60-120 | 0.5 g q6h | 4-hour | 75% | 2 | 92.7% doctorkasem-foundation.org |
| Critically Ill Adults (ECMO) doctorkasem-foundation.org | 60-120 | 1 g q6h | 4-hour | 75% | 4 | 91% doctorkasem-foundation.org |
| Elderly Chinese Patients frontiersin.orgfrontiersin.org | Not specified (CrCl covariate) | 0.25 g q6h | Not specified | 40% | 0.125 - 16 | Calculated based on simulations frontiersin.orgfrontiersin.org |
| Elderly Chinese Patients frontiersin.orgfrontiersin.org | Not specified (CrCl covariate) | 1 g q6h | Not specified | 100% | 0.125 - 16 | Calculated based on simulations frontiersin.orgfrontiersin.org |
| Critically Ill Adults (ARC) (this compound/Cilastatin/Relebactam) oup.com | ≥ 130 | 1.25 g q6h (500/500/250 mg) | 30 min | 40% (this compound) | 1 | 100% oup.com |
| Critically Ill Adults (ARC) (this compound/Cilastatin/Relebactam) oup.com | ≥ 130 | 1.25 g q6h (500/500/250 mg) | 30 min | 40% (this compound) | 2 | 93% oup.com |
This table illustrates how Monte Carlo simulations provide quantitative predictions of the likelihood of achieving specific pharmacodynamic goals with different this compound regimens in various patient scenarios.
Neurotoxicological Mechanisms of Imipenem
Imipenem-Induced Mental Disorders
The use of this compound has been associated with the occurrence of mental disorders in patients. nih.gov These can include symptoms such as insomnia, intermittent delirium, unconsciousness, hallucinations, and altered orientation. nih.govfrontiersin.org While this compound is widely used for its broad-spectrum antibacterial properties, reports of nervous system adverse reactions, including mental disorders, are increasingly common. nih.gov
Correlation with Gamma-Aminobutyric Acid (GABA) Receptors
A key mechanism underlying this compound-induced mental disorders is its interaction with gamma-aminobutyric acid (GABA) receptors, particularly GABAA receptors. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.govconsultant360.com this compound's molecular structure, specifically the C2 side chain group, is thought to have a high affinity for these receptors. nih.govfrontiersin.orgresearchgate.netresearchgate.net This affinity can hinder the binding of GABA, the primary inhibitory neurotransmitter in the CNS, to its receptors, thereby reducing neuronal discharge inhibition. nih.govresearchgate.net This disruption in the balance between excitatory and inhibitory synaptic transmission increases the excitability of the central nervous system, contributing to symptoms like restlessness and potentially leading to mental disorders. nih.govresearchgate.net The structural similarity between the β-lactam ring found in carbapenems like this compound and the conformation of GABA is believed to contribute to this antagonism. frontiersin.orgmdpi.comconsultant360.comjournalagent.comnih.gov
Factors Influencing Neurotoxic Effects (e.g., renal insufficiency, anoxia)
Several factors can influence the likelihood and severity of this compound-induced neurotoxic effects, including mental disorders. Renal insufficiency is considered an important cause of drug-induced neurotoxicity. nih.govfrontiersin.orgconsultant360.comnih.govnih.gov Since this compound is primarily excreted through the kidneys, impaired renal function can lead to a decreased excretion rate, resulting in increased blood drug concentration. nih.gov Elevated blood concentrations can further increase the permeability of the blood-cerebrospinal fluid barrier, leading to higher drug concentrations in brain tissue and consequently increasing the risk of neurotoxicity. nih.gov
Other factors that have been reported to be related to this compound's nervous system adverse reactions include age, hypoxemia (anoxia), and dosage. nih.govfrontiersin.orgconsultant360.comnih.gov Pre-existing central nervous system disorders and a history of seizures also increase the likelihood of neurotoxic effects. frontiersin.orgnih.govconsultant360.comnih.govnih.govcdhb.health.nz Inflammation may also play a role by increasing the permeability of the blood-brain barrier, allowing more this compound molecules to enter the brain tissue. nih.gov
Seizure Risk and Associated Mechanisms
This compound is associated with an increased risk of seizures. nih.govmdpi.comnih.govjournalagent.comnih.govreliasmedia.com The seizure-inducing potential of β-lactam antibiotics, including carbapenems, is related to their binding to GABA receptors. nih.govconsultant360.comjournalagent.com By antagonizing GABAA receptors, this compound can reduce inhibitory neurotransmission, promoting abnormal neuronal activity and increasing the excitability of the CNS, which can lead to seizures. nih.govresearchgate.netjournalagent.comnih.gov The basicity of the side chain attached to the second carbon atom of the carbapenem (B1253116) structure influences its affinity for GABA receptors and its neurotoxic effect. frontiersin.orgfrontiersin.orgresearchgate.netconsultant360.comnih.govreliasmedia.com this compound, with a more basic C-2 side chain, is thought to have a stronger affinity for GABA receptors compared to some other carbapenems like meropenem (B701) or doripenem (B194130), potentially contributing to a higher propensity for seizures. frontiersin.orgfrontiersin.orgresearchgate.netconsultant360.comnih.govreliasmedia.comoup.com
Studies have reported varying seizure rates associated with this compound use, ranging from approximately 0.4% to 33% depending on the study and patient population. frontiersin.orgnih.govjournalagent.comnih.govreliasmedia.comresearchgate.net Factors that increase the risk of this compound-associated seizures are similar to those influencing other neurotoxic effects, including high dosage, renal dysfunction, pre-existing central nervous system abnormalities, and a history of seizures. frontiersin.orgnih.govconsultant360.comnih.govnih.govcdhb.health.nzresearchgate.net Elevated serum concentrations of this compound, often due to reduced clearance in renal insufficiency, are suggested to contribute to toxicity. nih.gov While the primary mechanism is believed to involve GABA receptor antagonism, other potential mechanisms, such as interactions with AMPA and NMDA receptor complexes, have also been suggested to play a role in carbapenem-induced seizures. mdpi.comnih.govreliasmedia.com Cilastatin (B194054), co-administered with this compound to inhibit its metabolism, can increase this compound plasma levels and potentially increase the seizure propensity compared to this compound alone. journalagent.com
Emerging Research Directions and Future Perspectives
Development of Novel Imipenem Combinations
A significant area of research involves combining this compound with novel agents, particularly beta-lactamase inhibitors, to restore or enhance its activity against resistant pathogens. The combination of this compound, cilastatin (B194054) (a dehydropeptidase-1 inhibitor), and relebactam (B560040) (IMI-REL) represents a key advancement in this area. Relebactam is a novel diazabicyclo[3.2.1]octanone beta-lactamase inhibitor that effectively inhibits Ambler class A and class C beta-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) enzymes and AmpC enzymes. nih.govmdpi.comfrontiersin.orgnih.govmdpi.com This combination has demonstrated restored this compound activity against many this compound-resistant Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa. nih.govnih.govnih.govbinasss.sa.cr
Clinical trials have evaluated the efficacy of IMI-REL in treating complicated urinary tract infections (cUTIs), complicated intra-abdominal infections (cIAIs), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). nih.govnih.govnih.govbinasss.sa.cr In a phase III trial comparing IMI-REL with this compound plus colistin (B93849), favorable clinical response rates were comparable, at 71% and 70%, respectively. nih.gov Another meta-analysis of clinical trials indicated that IMI-REL therapy demonstrated clinical responses comparable to comparator treatments across various infection sites and follow-up periods. researchgate.net
Beyond combinations with beta-lactamase inhibitors, research is also exploring the potential for synergistic activity of this compound/relebactam with other antibiotics against difficult-to-treat pathogens like Mycobacterium abscessus. Studies have shown that this compound/relebactam can exhibit substantial synergy with agents such as cefoxitin (B1668866), cefuroxime, cefdinir, and amoxicillin (B794) against M. abscessus clinical isolates. mdpi.com Combinations like this compound/relebactam + cefoxitin + rifabutin (B1679326) and this compound/relebactam + cefoxitin + moxifloxacin (B1663623) have shown promising bactericidal activity in vitro. mdpi.com
Table 1: Select Novel Beta-Lactam/Beta-Lactamase Inhibitor Combinations
| Combination | Beta-Lactamase Inhibitor | Target Beta-Lactamase Classes Inhibited (Examples) | Activity Against |
| This compound/Cilastatin/Relebactam | Relebactam | Class A (KPC, ESBLs), Class C (AmpC) | Enterobacteriaceae (including KPC), P. aeruginosa |
| Meropenem (B701)/Vaborbactam (B611620) | Vaborbactam | Class A (KPC, ESBLs), Class C (AmpC) | Enterobacteriaceae (including KPC) |
| Ceftazidime/Avibactam | Avibactam | Class A (ESBLs, KPC), Class C (AmpC), some Class D | Enterobacteriaceae (including KPC), P. aeruginosa |
| Ceftolozane/Tazobactam | Tazobactam | Class A (ESBLs), Class C (AmpC) | P. aeruginosa, some Enterobacteriaceae |
Strategies to Combat this compound Resistance
This compound resistance in Gram-negative bacteria is a complex issue driven by multiple mechanisms, including the production of carbapenemases and other beta-lactamases, decreased outer membrane permeability due to porin loss, and increased activity of efflux pumps. nih.govmdpi.comfrontiersin.org Research efforts are focused on developing strategies to circumvent these resistance mechanisms.
Nanotechnology-Based Drug Delivery Systems for this compound
Nanotechnology offers promising avenues for improving the delivery and efficacy of this compound, potentially overcoming some resistance mechanisms. Nanocarriers can enhance drug stability, improve solubility, facilitate targeted delivery to infection sites, and reduce systemic toxicity. scielo.brfrontiersin.org
One example is the development of a pH-responsive this compound-loaded nanocarrier using modified ZIF-8 nanoparticles (Imi@ZIF-8) for the treatment of Acinetobacter baumannii infections. frontiersin.org These nanoparticles demonstrated a high this compound loading capacity (76.38% ± 2.05% entrapment efficiency and 33.68% ± 1.53% loading efficiency) and exhibited improved release of this compound in acidic environments, simulating the microenvironment of bacterial infections. frontiersin.org The Imi@ZIF-8 system showed a synergistic antibacterial effect against A. baumannii. frontiersin.org Older theoretical studies have also explored the potential of carbon nanotubes as carriers for this compound, investigating binding properties through computational methods. ingentaconnect.com
Table 2: Characteristics of Imi@ZIF-8 Nanocarrier
| Characteristic | Value |
| Average Hydrated Size | ~80 nm |
| Zeta Potential (Imi@ZIF-8) | Positive (28.59 ± 1.39 mV) frontiersin.org |
| Entrapment Efficiency | 76.38% ± 2.05% frontiersin.org |
| Loading Efficiency | 33.68% ± 1.53% frontiersin.org |
| pH-Responsiveness | Improved release at pH 6.5 frontiersin.org |
Novel Beta-Lactamase Inhibitors
The development of novel beta-lactamase inhibitors is a critical strategy to protect this compound from enzymatic hydrolysis. As discussed in Section 8.1, relebactam is a prime example of a recently developed inhibitor that restores this compound activity against many class A and C beta-lactamases, including KPC. nih.govmdpi.comnih.gov
Other novel beta-lactamase inhibitors, such as vaborbactam and avibactam, are being successfully combined with other carbapenems or beta-lactams to combat resistance mediated by specific enzyme types. Vaborbactam, a cyclic boronate, is potent against class A and C enzymes, particularly KPC, and is combined with meropenem. mdpi.comfrontiersin.orgmdpi.com Avibactam, a non-beta-lactam, inhibits class A (including ESBLs and KPC), class C, and some class D beta-lactamases and is combined with ceftazidime. mdpi.comfrontiersin.org Research continues into the synthesis of new beta-lactamase inhibitor analogs and novel combinations to overcome the evolving landscape of resistance, including inhibitors effective against metallo-beta-lactamases (MBLs), which are not inhibited by relebactam, vaborbactam, or avibactam. binasss.sa.crmdpi.commdpi.com
Environmental Impact of this compound and Carbapenem (B1253116) Resistance
The widespread use of carbapenems, including this compound, contributes to the selective pressure driving the evolution and dissemination of carbapenem resistance in both clinical and environmental settings. nih.govdovepress.com Carbapenem-resistant bacteria and their associated resistance genes (such as blaKPC, blaNDM, blaOXA-48, blaVIM, and blaIMP) have been detected in various environmental reservoirs, including wastewater treatment plants, rivers, animals (food-producing animals, companion animals, wildlife), and food. nih.govdovepress.comresearchgate.netfrontiersin.org
These environmental niches can act as reservoirs for resistance genes, facilitating their transfer between different bacterial species and potentially back to human pathogens. nih.govfrontiersin.org Studies have shown the presence of carbapenem resistance in Gram-negative isolates from hospital environments, including air and environmental swabs. researchgate.net The detection of highly resistant pathogens, including those resistant to this compound, in environmental samples underscores the interconnectedness of human, animal, and environmental health in the context of antimicrobial resistance (a "One Health" perspective). mdpi.comdovepress.com Research in this area aims to understand the prevalence and mechanisms of resistance in the environment and to inform strategies for mitigating the spread of resistance genes, which is crucial for preserving the effectiveness of antibiotics like this compound.
Structural Modifications and Analogues of this compound
Research into structural modifications and the development of this compound analogues has been a continuous effort since the discovery of its precursor, thienamycin (B194209). journalcsij.comclockss.orgnih.gov The inherent chemical stability challenges of thienamycin led to the synthesis of more stable semi-synthetic derivatives, with this compound being the first clinically used carbapenem. journalcsij.comclockss.org Key structural features contributing to the properties of carbapenems include the trans-α-1-hydroxyethyl substituent at the C6 position, which confers resistance to many beta-lactamases, and the 1β-methyl group, which enhances stability against renal dehydropeptidase-I (DHP-I). nih.govmdpi.com
Modifications to the C2 side chain have been explored to alter the antibacterial spectrum, pharmacokinetic properties, and stability. journalcsij.comclockss.org While this compound itself has a cationic group in the C2 side chain, later carbapenems like meropenem and doripenem (B194130) feature different C2 substituents, contributing to their distinct profiles, such as improved activity against Gram-negative bacteria and enhanced stability against DHP-I without the need for co-administration of an inhibitor like cilastatin (though cilastatin is still used with this compound to prevent its renal metabolism). journalcsij.comclockss.orgnih.gov
Current research involves designing novel this compound analogues, sometimes through in silico methods, to target specific bacterial proteins like penicillin-binding proteins (PBPs) or to overcome resistance mechanisms in particular pathogens, such as A. baumannii. researchgate.net These efforts aim to develop new carbapenem derivatives with improved properties, including enhanced potency against resistant strains, better pharmacokinetic profiles, and reduced susceptibility to hydrolysis by emerging carbapenemases. journalcsij.comclockss.org
Table 3: Key Structural Features and Their Impact on Carbapenems
| Structural Feature | Location | Impact | Examples |
| Trans-α-1-hydroxyethyl substituent | C6 | Increased resistance to many beta-lactamases | This compound, Meropenem, Doripenem, Ertapenem |
| 1β-methyl group | C1 | Enhanced stability against renal dehydropeptidase-I (DHP-I) | Meropenem, Doripenem, Ertapenem |
| C2 side chain modifications | C2 | Influences antibacterial spectrum, pharmacokinetics, and stability | Variations among this compound, Meropenem, etc. |
Q & A
Q. What ethical frameworks apply when conducting this compound trials in vulnerable populations (e.g., neonates)?
- Methodological Answer : Obtain approval from ethics committees (e.g., IRB) with protocols addressing:
- Informed consent : Parental/guardian consent with clear risk-benefit explanations.
- TDM justification : Minimize blood sampling volumes (≤1% total blood volume per draw).
- Data anonymization : Use unique identifiers without linking to patient records .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
